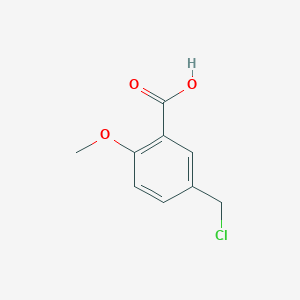

5-(Chloromethyl)-2-methoxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSPNZGYCRQFSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90300369 | |

| Record name | 5-(chloromethyl)-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3641-23-4 | |

| Record name | 3641-23-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(chloromethyl)-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-(Chloromethyl)-2-methoxybenzoic Acid

Abstract

5-(Chloromethyl)-2-methoxybenzoic acid is a pivotal intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its unique trifunctional structure, featuring a carboxylic acid, a methoxy ether, and a reactive chloromethyl group, makes it a versatile building block for complex molecular architectures. This guide provides an in-depth exploration of the predominant synthesis mechanism for this compound—the chloromethylation of 2-methoxybenzoic acid. We will dissect the underlying principles of electrophilic aromatic substitution, provide a detailed experimental protocol, and discuss critical process considerations to ensure both high yield and purity. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of this compound

The benzoic acid scaffold is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1] The strategic functionalization of this scaffold allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound serves as a prime example of such a functionalized building block. The chloromethyl group provides a reactive handle for nucleophilic substitution, enabling the facile introduction of diverse functionalities and the extension of the molecular framework. This reactivity is central to its application in the synthesis of more complex active pharmaceutical ingredients (APIs).

The Core Synthesis Mechanism: Electrophilic Aromatic Substitution

The most direct and widely employed method for synthesizing this compound is the chloromethylation of 2-methoxybenzoic acid. This reaction is a classic example of electrophilic aromatic substitution (EAS) and is mechanistically related to the Blanc-Quelet reaction, which involves the reaction of a phenolic ether with an aldehyde in the presence of a strong acid.[2][3]

The Directing Effects of Substituents

The regiochemical outcome of the chloromethylation is dictated by the directing effects of the two substituents already present on the aromatic ring: the methoxy (-OCH₃) group and the carboxylic acid (-COOH) group.

-

The Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group.[4][5] The oxygen atom's lone pairs can donate electron density into the aromatic π-system through resonance, increasing the nucleophilicity of the ring, particularly at the ortho and para positions.[4][6] This makes the ring more susceptible to attack by an electrophile.[7]

-

The Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group.[8] The carbonyl group withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. This deactivating effect is most pronounced at the ortho and para positions, thereby directing incoming electrophiles to the meta position.

In the case of 2-methoxybenzoic acid, the powerful para-directing effect of the activating methoxy group and the meta-directing effect of the deactivating carboxylic acid group synergize. Both groups direct the incoming electrophile to the 5-position, which is para to the methoxy group and meta to the carboxylic acid group. This alignment results in a highly regioselective transformation, yielding this compound as the major product.[1]

Step-by-Step Mechanism

The reaction proceeds through two main stages: the formation of the electrophile and the subsequent electrophilic attack on the aromatic ring.

Stage 1: Generation of the Electrophile The reactive electrophile is generated in situ from formaldehyde (or a precursor like paraformaldehyde) and hydrogen chloride. A Lewis acid catalyst, such as zinc chloride (ZnCl₂), is often employed to facilitate this process.[9] The electrophile is typically considered to be a protonated chloromethyl alcohol or a related cationic species.

Stage 2: Electrophilic Aromatic Substitution

-

The π-electrons of the electron-rich 2-methoxybenzoic acid ring attack the electrophilic carbon of the chloromethyl species.

-

This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized across the ring and, importantly, can be stabilized by the lone pair of electrons on the methoxy group's oxygen atom.

-

A base (such as a chloride ion or water) abstracts a proton from the carbon bearing the new chloromethyl group.

-

This step restores the aromaticity of the ring, yielding the final product, this compound.

The overall mechanism is depicted in the following diagram:

Caption: The mechanism of chloromethylation of 2-methoxybenzoic acid.

Experimental Protocol

This section provides a representative laboratory-scale procedure for the synthesis of this compound.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Role |

| 2-Methoxybenzoic Acid | C₈H₈O₃ | 152.15 | 15.2 g | 0.1 | Starting Material |

| Paraformaldehyde | (CH₂O)n | ~30.03 | 4.5 g | ~0.15 | Formaldehyde source |

| Zinc Chloride (anhydrous) | ZnCl₂ | 136.30 | 2.0 g | 0.015 | Catalyst |

| Concentrated HCl | HCl | 36.46 | 50 mL | - | Reagent & Solvent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Solvent |

| Ice Water | H₂O | 18.02 | 200 mL | - | Quenching |

| Saturated NaCl solution | NaCl(aq) | - | 50 mL | - | Washing |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, add 2-methoxybenzoic acid (15.2 g), paraformaldehyde (4.5 g), and anhydrous zinc chloride (2.0 g).

-

Addition of Reagents: Add concentrated hydrochloric acid (50 mL) to the flask.

-

Reaction: Heat the mixture to 60-65°C with constant stirring. Bubble hydrogen chloride gas slowly through the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring.

-

Extraction: A solid precipitate should form. If not, extract the aqueous mixture with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated sodium chloride solution (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude solid product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield pure this compound as a white solid.

Experimental Workflow Diagram

Caption: A typical workflow for the synthesis and purification of the target compound.

Technical Considerations and Field Insights

-

Safety Precautions: Chloromethylation reactions must be handled with extreme care in a well-ventilated fume hood. The reaction can produce highly carcinogenic bis(chloromethyl) ether as a byproduct.[3] Formaldehyde and concentrated hydrochloric acid are corrosive and toxic. Appropriate personal protective equipment (PPE) is mandatory.

-

Catalyst Choice: While zinc chloride is a common catalyst, other Lewis acids like aluminum chloride or tin(IV) chloride have also been used.[10] For highly activated aromatic compounds, the reaction may proceed without a catalyst, although at a slower rate.[2][10]

-

Side Reactions: The primary side reaction is the formation of a diarylmethane byproduct, where the initially formed chloromethylated product acts as an electrophile and reacts with another molecule of 2-methoxybenzoic acid. Higher temperatures and prolonged reaction times can favor this side reaction.[10]

-

Moisture Control: The use of anhydrous zinc chloride and dry conditions is recommended, as water can interfere with the catalyst and the formation of the electrophile.

-

Alternative Reagents: In some cases, chloromethyl methyl ether can be used as the chloromethylating agent. However, this reagent is also a potent carcinogen and is strictly regulated.

Conclusion

The chloromethylation of 2-methoxybenzoic acid is a robust and regioselective method for the synthesis of this compound. A thorough understanding of the electrophilic aromatic substitution mechanism, particularly the directing effects of the substituents, is crucial for predicting the outcome and optimizing the reaction conditions. By following a well-defined protocol and adhering to strict safety measures, this valuable synthetic intermediate can be prepared efficiently and in high purity, facilitating its use in the development of novel pharmaceuticals and other advanced materials.

References

- 1. This compound | 3641-23-4 | Benchchem [benchchem.com]

- 2. Quelet reaction - Wikipedia [en.wikipedia.org]

- 3. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 8. Directing Effects | ChemTalk [chemistrytalk.org]

- 9. Blanc Reaction [organic-chemistry.org]

- 10. etheses.dur.ac.uk [etheses.dur.ac.uk]

An In-depth Technical Guide to 5-(Chloromethyl)-2-methoxybenzoic Acid: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

5-(Chloromethyl)-2-methoxybenzoic acid, with the CAS Number 3641-23-4 , is a bifunctional aromatic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a carboxylic acid, a methoxy group, and a reactive chloromethyl group, makes it a versatile building block for the synthesis of complex molecular architectures. Benzoic acid and its derivatives are recognized as "privileged scaffolds" in drug discovery, as they are present in numerous bioactive compounds and approved drugs.[2] The strategic introduction of a chloromethyl group onto the 2-methoxybenzoic acid framework provides a reactive handle for nucleophilic substitution, enabling the facile introduction of diverse functional groups and the construction of extensive compound libraries for lead discovery and optimization.

This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, spectroscopic characterization, key reactivity patterns, and its application in the synthesis of pharmaceutical agents.

Chemical Properties and Molecular Structure

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source(s) |

| CAS Number | 3641-23-4 | [1] |

| Molecular Formula | C₉H₉ClO₃ | [1] |

| Molecular Weight | 200.62 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 2-Methoxy-5-chloromethylbenzoic acid | [1] |

| SMILES | COC1=C(C=C(C=C1)CCl)C(=O)O | |

| Boiling Point | 354.6°C at 760 mmHg (Predicted) | |

| Density | 1.305 g/cm³ (Predicted) |

The molecular structure of this compound is presented below.

Caption: 2D Molecular Structure of this compound.

Synthesis Protocol: Chloromethylation of 2-Methoxybenzoic Acid

The most direct and industrially relevant synthesis of this compound is achieved through the electrophilic aromatic substitution of 2-methoxybenzoic acid, a process known as the Blanc-Quelet reaction. This reaction utilizes formaldehyde (or a precursor like paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride. The methoxy group is an activating, ortho-para directing group, while the carboxylic acid is a deactivating, meta-directing group. The combined electronic effects favor substitution at the position para to the strongly activating methoxy group.

Caption: Synthetic workflow for this compound.

Experimental Procedure

Materials:

-

2-Methoxybenzoic acid

-

Paraformaldehyde

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Glacial Acetic Acid

-

Ice-water bath

-

Round-bottom flask equipped with a reflux condenser and a gas outlet

-

Magnetic stirrer

Step-by-Step Protocol:

-

Reaction Setup: In a fume hood, charge a round-bottom flask with 2-methoxybenzoic acid (1.0 eq), paraformaldehyde (1.5 eq), and anhydrous zinc chloride (0.5 eq).

-

Solvent Addition: Add glacial acetic acid as the solvent to the flask.

-

Reagent Addition: Cool the mixture in an ice-water bath and slowly add concentrated hydrochloric acid (2.0 eq) with stirring.

-

Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Causality and Self-Validation:

-

Choice of Catalyst: Zinc chloride is a moderately strong Lewis acid that polarizes the C=O bond of formaldehyde, facilitating the formation of the electrophilic species required for the substitution reaction.

-

Temperature Control: The reaction is exothermic. Initial cooling prevents runaway reactions, while subsequent heating is necessary to drive the reaction to completion.

-

Work-up: Quenching the reaction in ice-water precipitates the organic product while dissolving the inorganic salts (ZnCl₂), providing an initial purification step.

-

Validation: The identity and purity of the final product must be confirmed by analytical techniques such as melting point determination, ¹H NMR, and ¹³C NMR spectroscopy.

Spectroscopic Characterization (Predicted)

While a publicly available, peer-reviewed spectrum for this specific compound is elusive, its ¹H and ¹³C NMR spectra can be reliably predicted based on the analysis of its constituent functional groups and comparison with structurally similar compounds.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃, δ in ppm):

-

~10.5-12.0 (s, 1H): Carboxylic acid proton (-COOH). This signal is often broad and its chemical shift is concentration-dependent.

-

~7.9 (d, J ≈ 2.0 Hz, 1H): Aromatic proton at C6 (ortho to the carboxylic acid).

-

~7.4 (dd, J ≈ 8.4, 2.0 Hz, 1H): Aromatic proton at C4 (ortho to the chloromethyl group).

-

~6.9 (d, J ≈ 8.4 Hz, 1H): Aromatic proton at C3 (ortho to the methoxy group).

-

~4.6 (s, 2H): Methylene protons of the chloromethyl group (-CH₂Cl).

-

~3.9 (s, 3H): Methyl protons of the methoxy group (-OCH₃).

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃, δ in ppm):

-

~168.0: Carboxylic acid carbon (-COOH).

-

~160.0: Aromatic carbon C2 (attached to -OCH₃).

-

~135.0: Aromatic carbon C4.

-

~133.0: Aromatic carbon C6.

-

~130.0: Aromatic carbon C5 (attached to -CH₂Cl).

-

~122.0: Aromatic carbon C1 (attached to -COOH).

-

~112.0: Aromatic carbon C3.

-

~56.0: Methoxy carbon (-OCH₃).

-

~45.0: Chloromethyl carbon (-CH₂Cl).

Reactivity and Application in Drug Development

The synthetic utility of this compound stems from its two distinct reactive sites: the carboxylic acid and the chloromethyl group. The chloromethyl group is particularly valuable, serving as a potent electrophile for Sₙ2 reactions with a wide range of nucleophiles.

Caption: Reactivity of the chloromethyl group with nucleophiles.

This reactivity allows for the strategic incorporation of this scaffold into larger molecules. A notable, albeit indirect, application lies in the synthesis of complex pharmaceutical agents such as Ivabradine . Ivabradine is a heart rate-lowering medication used for the treatment of angina pectoris and heart failure.[3][4] While various synthetic routes to Ivabradine exist, several patented methods utilize intermediates that can be logically derived from this compound.

For instance, the chloromethyl group can be converted to an amine-containing side chain via nucleophilic substitution, a key step in building the complex structure of Ivabradine. The benzoic acid moiety can then be manipulated in subsequent steps. This highlights the role of this compound as a crucial starting material or intermediate in multi-step syntheses of high-value pharmaceutical products.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound.

-

Hazards: The compound is classified as a skin and eye irritant. It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in pharmaceutical research and development. Its strategic combination of functional groups, particularly the reactive chloromethyl moiety, provides a reliable platform for the synthesis of diverse and complex molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for any scientist aiming to leverage this powerful building block in the pursuit of novel therapeutic agents.

References

- 1. This compound | 3641-23-4 | Benchchem [benchchem.com]

- 2. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google Patents [patents.google.com]

- 3. CN101928233B - Cholromethylation method of benzoic acid derivative - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

A Guide to the Biological Activity of 5-(Chloromethyl)-2-methoxybenzoic Acid Derivatives: Synthesis, Mechanisms, and Therapeutic Potential

This technical guide provides an in-depth exploration of the diverse biological activities associated with derivatives of 5-(Chloromethyl)-2-methoxybenzoic acid. This scaffold, rooted in the well-established benzoic acid framework, serves as a versatile starting point for the synthesis of novel compounds with significant therapeutic potential. We will delve into the synthesis strategies, key biological activities including anticancer, anti-inflammatory, and antimicrobial effects, and the underlying mechanisms of action. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this promising chemical space.

The this compound Scaffold: A Privileged Foundation

Benzoic acid and its derivatives are cornerstones of medicinal chemistry, recognized as "privileged scaffolds" due to their ability to interact with a wide array of biological targets.[1] The structure of this compound (CAS No: 3641-23-4) is particularly noteworthy.[2][] It possesses two key functional groups that drive its utility in drug design:

-

The 2-methoxy group (-OCH₃): This group modulates the electronic properties and lipophilicity of the molecule, influencing how it binds to target proteins and permeates biological membranes.

-

The 5-(chloromethyl) group (-CH₂Cl): This is a reactive site, an electrophilic handle that allows for straightforward chemical modification and the introduction of diverse functionalities, enabling the creation of large chemical libraries for screening.[1]

This strategic combination of a stable core and a reactive site makes it an ideal platform for developing targeted therapeutic agents.

Synthetic Strategies for Derivatization

The generation of diverse libraries from the core scaffold is crucial for structure-activity relationship (SAR) studies. A predominant strategy involves the formation of amide bonds by reacting the carboxylic acid group with various primary or secondary amines. This approach has been successfully used to synthesize series of benzamide derivatives with potent biological activities.[4]

A generalized workflow for this synthetic approach is outlined below. The process typically involves activating the carboxylic acid, followed by nucleophilic attack from a selected amine.

References

A Guide to 5-(Chloromethyl)-2-methoxybenzoic Acid: A Versatile Building Block in Modern Organic Synthesis

Abstract

In the landscape of contemporary drug discovery and fine chemical synthesis, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures. 5-(Chloromethyl)-2-methoxybenzoic acid has emerged as a particularly valuable scaffold, offering a unique combination of functionalities that empower chemists to forge diverse molecular pathways. This guide provides an in-depth technical exploration of its strategic utility, grounded in field-proven insights. We will dissect its molecular architecture, explore its key reaction pathways with detailed protocols, and contextualize its application within medicinal chemistry, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Strategic Architecture of this compound

The power of this compound as a synthetic intermediate stems from the orthogonal reactivity of its three key functional components: the carboxylic acid, the activating methoxy group, and the highly reactive benzylic chloride. Benzoic acid and its derivatives are fundamental scaffolds in the development of pharmaceuticals and other fine chemicals, with many approved drugs containing this core structure.[1] The benzoic acid nucleus is considered a "privileged scaffold" in medicinal chemistry, capable of binding to multiple biological targets through various non-covalent interactions.[1]

The specific arrangement on this particular molecule is strategically designed:

-

The 2-Methoxy Group : Positioned ortho to the carboxylic acid, this electron-donating group activates the aromatic ring, influencing its electronic properties and reactivity. It serves as a crucial element in modulating the molecule's interaction with biological targets.[2][3][4]

-

The 5-Chloromethyl Group : This is the molecule's primary reactive handle. As a benzylic chloride, it is an excellent electrophile, primed for nucleophilic substitution reactions. This group provides a direct and efficient anchor point for introducing a vast array of other functionalities.[1][5]

-

The 1-Carboxylic Acid Group : This group offers a secondary, highly reliable site for chemical modification. It is readily converted into esters, amides, and other derivatives, making it indispensable for peptide coupling, linker attachment, and prodrug strategies.[2]

This trifecta of functionalities allows for a stepwise, controlled elaboration of the molecular structure, making it a preferred building block for creating libraries of diverse compounds for screening and lead optimization.

Core Reactivity and Synthetic Pathways

The synthetic versatility of this compound is best understood by examining the distinct, yet complementary, reaction pathways available at its primary reactive sites.

The Benzylic Chloride: A Hub for Nucleophilic Substitution

The chloromethyl group is the most reactive site on the molecule, readily participating in nucleophilic substitution (Sₙ) reactions.[1] The benzylic carbon is highly electrophilic, and the stability of the potential benzylic carbocation intermediate is enhanced by the adjacent aromatic ring.[1] This allows for facile displacement of the chloride ion by a wide range of nucleophiles under relatively mild conditions.

Common transformations include the synthesis of:

-

Alcohols : By reaction with hydroxide sources (e.g., NaOH).[1]

-

Ethers : Through Williamson ether synthesis with alkoxides (e.g., NaOCH₃).[1]

-

Amines : Via alkylation of primary or secondary amines.[1]

-

Nitriles : By substitution with cyanide salts.[1]

-

Thiols and Thioethers : Using sulfide or thiol-based nucleophiles.

This reactivity makes the chloromethyl group a powerful tool for introducing diverse side chains and functional groups, which is critical for structure-activity relationship (SAR) studies in drug development.

Caption: Key synthetic transformations of this compound.

The Carboxylic Acid: A Reliable Anchor for Derivatization

The carboxylic acid moiety provides a robust and predictable reaction site, primarily for the formation of amides and esters. These reactions are cornerstones of medicinal chemistry, allowing for the connection of the core scaffold to other fragments, pharmacophores, or solubilizing groups.

-

Amide Bond Formation : Standard coupling reagents (e.g., HATU, HOBt/EDC) can be used to efficiently couple the carboxylic acid with a wide variety of primary and secondary amines, yielding stable amide products. This is a common strategy for building larger molecules and exploring SAR.

-

Esterification : Fischer esterification (reaction with an alcohol under acidic conditions) or reaction with alkyl halides under basic conditions can be employed to generate the corresponding esters. This can be used to mask the polarity of the carboxylic acid or to develop prodrugs that are hydrolyzed in vivo.

Experimental Protocols and Methodologies

To ensure trustworthy and reproducible outcomes, the following self-validating protocols are provided. These represent standard, field-proven methodologies for manipulating this building block.

Protocol 1: General Procedure for Nucleophilic Substitution of the Chloromethyl Group

This protocol describes a representative ether synthesis via a Williamson-type reaction.

Objective: To replace the benzylic chloride with an alkoxide nucleophile.

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the chosen alcohol (1.2 equivalents) in a suitable anhydrous solvent (e.g., THF, DMF).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise. Causality: The base deprotonates the alcohol to generate the more nucleophilic alkoxide in situ.

-

Activation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Addition of Electrophile: Dissolve this compound (1.0 equivalent) in a minimum amount of anhydrous solvent and add it dropwise to the alkoxide solution.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Validation: A successful reaction will show the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Standard workflow for a nucleophilic substitution reaction.

Application in Medicinal Chemistry: A Case Study

The utility of this building block is well-illustrated by its application in the synthesis of intermediates for bioactive compounds. For instance, derivatives of this compound are precursors in synthetic routes toward complex heterocyclic systems and other medicinally relevant scaffolds.[6][7]

A key transformation is the use of the chloromethyl group to alkylate a nucleophile, which is then elaborated. For example, the related compound, 5-Chloro-2-methoxybenzoic acid, is a crucial component in the synthesis of Glyburide, an antidiabetic drug.[8] The synthesis involves creating an amide bond at the carboxylic acid and further functionalizing the aromatic ring.[8] While not a direct use of the title compound, this highlights the synthetic importance of the substituted 2-methoxybenzoic acid framework.

The 5-(chloromethyl) handle allows for a more direct approach to building complexity. For example, it can be used to synthesize 2-methoxybenzamide derivatives which have been investigated as inhibitors of the Hedgehog (Hh) signaling pathway, an important target in cancer therapy.[6] The general strategy involves first forming an amide at the carboxylic acid, followed by a nucleophilic substitution on the chloromethyl group to introduce a second pharmacophoric element.

Physicochemical Properties and Safety Data

Accurate knowledge of a building block's physical properties is essential for experimental design and safety.

| Property | Value | Source |

| CAS Number | 3641-23-4 | [1][9] |

| Molecular Formula | C₉H₉ClO₃ | [9][10] |

| Molecular Weight | 200.62 g/mol | [9][10] |

| Melting Point | 97-98 °C | [10] |

| Boiling Point | 354.6±32.0 °C (Predicted) | [10] |

| Appearance | White to off-white crystalline powder | [11] |

| SMILES | COC1=C(C=C(C=C1)CCl)C(=O)O | [9] |

Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. As with many chloromethylating agents and their precursors, care should be taken to avoid inhalation of dust and contact with skin and eyes.[12] The related Blanc reaction, which can be used to synthesize such compounds, is known to produce the highly carcinogenic by-product bis(chloromethyl) ether, necessitating extreme caution.[13] Always work in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) before use.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its pre-activated, dual-functional nature allows for the rapid and controlled generation of chemical diversity from a single, reliable core. The reactive benzylic chloride serves as a versatile entry point for a multitude of functionalities, while the carboxylic acid provides a dependable anchor for amide and ester formation. For scientists engaged in the synthesis of novel therapeutics and fine chemicals, a thorough understanding of this building block's reactivity and handling provides a significant advantage, streamlining synthetic routes and accelerating the discovery process.

References

- 1. This compound | 3641-23-4 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. drughunter.com [drughunter.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]

- 9. labshake.com [labshake.com]

- 10. This compound | 3641-23-4 [amp.chemicalbook.com]

- 11. 5-Chloro-2-methoxybenzoic acid | 3438-16-2 [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Solubility of 5-(Chloromethyl)-2-methoxybenzoic Acid in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-(Chloromethyl)-2-methoxybenzoic acid. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the solubility of this compound, predicts its behavior in a range of common organic solvents, and offers detailed, field-proven experimental protocols for quantitative solubility determination. By synthesizing theoretical knowledge with practical methodologies, this guide serves as an essential resource for the effective handling and application of this compound in a laboratory setting.

Introduction: Understanding the Molecular Architecture and its Implications for Solubility

This compound is a substituted benzoic acid derivative with a molecular structure that presents a unique interplay of functional groups influencing its physicochemical properties, most notably its solubility.[1] The presence of a carboxylic acid group, a methoxy group, and a chloromethyl group on the benzene ring dictates the molecule's polarity, hydrogen bonding capabilities, and overall intermolecular interactions.[2] A thorough understanding of these structural features is paramount for predicting and experimentally determining its solubility in various organic solvents.[2][3]

The fundamental principle of "like dissolves like" serves as a primary guide for predicting solubility.[2][3] This principle posits that a solute will dissolve best in a solvent that has a similar polarity. The polarity of this compound is a composite of its constituent functional groups:

-

Carboxylic Acid (-COOH): This group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This feature generally imparts solubility in polar protic solvents.

-

Methoxy Group (-OCH₃): The ether linkage introduces some polarity and can act as a hydrogen bond acceptor.

-

Chloromethyl Group (-CH₂Cl): The electronegative chlorine atom induces a dipole moment, contributing to the overall polarity of the molecule.

-

Benzene Ring: The aromatic ring is nonpolar and hydrophobic, which will favor solubility in nonpolar or weakly polar solvents.

The interplay of these groups suggests that this compound will exhibit a nuanced solubility profile, being soluble in a range of polar and moderately nonpolar solvents.

Predicted Solubility Profile of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of the alcohols.[2] |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | The polarity of these solvents can solvate the polar functional groups of the solute. The lack of a hydrogen bond-donating group in the solvent may slightly reduce solubility compared to protic solvents. |

| Nonpolar | Hexane, Toluene | Low | The dominant nonpolar character of these solvents will not effectively solvate the polar carboxylic acid and other functional groups.[3] |

| Halogenated | Dichloromethane, Chloroform | Moderate | The polarity of these solvents is intermediate, and they can interact with the chloromethyl group and other dipoles in the molecule. |

Experimental Determination of Solubility: A Practical Guide

To obtain precise and reliable solubility data, experimental determination is essential. The following section provides detailed protocols for both qualitative and quantitative solubility analysis.

Qualitative Solubility Assessment

A preliminary assessment of solubility can be performed using a simple test tube method. This approach is useful for rapid screening of solvents.

Protocol:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture for 1-2 minutes at a controlled temperature (e.g., 25 °C).

-

Visually inspect the solution. The compound is considered:

-

Soluble: if the solid completely dissolves, leaving a clear solution.

-

Partially soluble: if some of the solid dissolves, but undissolved particles remain.

-

Insoluble: if the solid does not appear to dissolve.[4]

-

Quantitative Solubility Determination: Gravimetric Method

The gravimetric method provides a precise measurement of solubility by determining the mass of solute dissolved in a known mass of solvent.

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known mass of the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known mass of the supernatant (the clear, saturated solution) using a pre-weighed syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any solid particles.

-

-

Solvent Evaporation:

-

Transfer the weighed supernatant to a pre-weighed vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute (Melting Point of this compound: 97-98 °C[5]).

-

-

Calculation:

-

Once the solvent is completely evaporated and the vial has reached a constant weight, determine the mass of the dissolved solid.

-

Solubility ( g/100 g solvent) = (mass of dissolved solid / mass of supernatant) * 100

-

Quantitative Solubility Determination: Titrimetric Method

For acidic compounds like this compound, a titrimetric method can be employed to determine its concentration in a saturated solution.

Protocol:

-

Preparation of a Saturated Solution: Prepare a saturated solution as described in the gravimetric method (Section 3.2, step 1).

-

Sampling: Withdraw a precise volume of the clear, saturated solution using a volumetric pipette.

-

Titration:

-

Dilute the sample with a suitable solvent (e.g., ethanol) if necessary.

-

Add a few drops of a suitable indicator (e.g., phenolphthalein).

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) until the endpoint is reached, indicated by a persistent color change.

-

-

Calculation:

-

Calculate the molar concentration of this compound in the saturated solution using the volume and concentration of the titrant.

-

Convert the molar concentration to the desired units (e.g., g/L or mg/mL).

-

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative solubility data should be presented in a tabular format.

Table 2: Example of Quantitative Solubility Data Presentation

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Method Used |

| Methanol | 25 | Experimental Value | Gravimetric |

| Ethanol | 25 | Experimental Value | Gravimetric |

| Acetone | 25 | Experimental Value | Titrimetric |

| Dichloromethane | 25 | Experimental Value | Gravimetric |

| Toluene | 25 | Experimental Value | Gravimetric |

| Hexane | 25 | Experimental Value | Gravimetric |

Visualizing the Solubility Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the key steps in determining the solubility of this compound.

Figure 1: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide has provided a detailed framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on molecular structure with robust experimental protocols, researchers can confidently assess the solubility of this compound in a variety of common organic solvents. The methodologies and principles outlined herein are intended to facilitate the effective use of this compound in research and development, particularly in the fields of medicinal chemistry and drug discovery.

References

Thermal stability and decomposition of 5-(Chloromethyl)-2-methoxybenzoic acid

An In-depth Technical Guide to the Thermal Stability and Decomposition of 5-(Chloromethyl)-2-methoxybenzoic Acid

Foreword: Proactive Thermal Hazard Assessment in Pharmaceutical Development

In the landscape of pharmaceutical development and fine chemical synthesis, a comprehensive understanding of a compound's thermal stability is not merely an academic exercise but a critical component of safety, process optimization, and quality control. This compound, a versatile building block in organic synthesis, possesses a unique combination of functional groups that necessitate a thorough evaluation of its behavior under thermal stress.[1][2] The presence of a chloromethyl group, a carboxylic acid, and a methoxy substituent on an aromatic ring presents a complex picture of potential decomposition pathways. This guide provides a detailed framework for researchers, scientists, and drug development professionals to understand, investigate, and predict the thermal stability and decomposition of this important chemical intermediate. By synthesizing established principles of thermal analysis with insights into the reactivity of its constituent functional groups, this document serves as a proactive tool for ensuring laboratory and process safety.

Physicochemical Properties and Structural Considerations

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its thermal behavior.

| Property | Value | Source |

| CAS Number | 3641-23-4 | [3][4][5] |

| Molecular Formula | C9H9ClO3 | [3] |

| Molecular Weight | 200.62 g/mol | [3] |

| Melting Point | 97-98 °C | [3] |

| Boiling Point (Predicted) | 354.6±32.0 °C | [3] |

| Appearance | Solid | [6] |

The molecule's structure, featuring a reactive chloromethyl group ortho to a methoxy group and meta to a carboxylic acid, suggests several potential sites for thermal decomposition. The chloromethyl group is a known precursor in Friedel-Crafts type reactions and can be prone to cleavage.[2][7][8] The carboxylic acid group can undergo decarboxylation, a common decomposition pathway for benzoic acid derivatives.[9] The interplay between these functional groups under thermal stress is a key area of investigation.

Anticipated Thermal Decomposition Pathways

Initial Decomposition Steps

The initial decomposition is likely to be dictated by the weakest bonds in the molecule. The C-Cl bond in the chloromethyl group is a primary candidate for initial cleavage, potentially leading to the formation of a benzylic radical. Alternatively, decarboxylation of the carboxylic acid group could occur.

Potential Decomposition Mechanisms

-

Decarboxylation: The loss of carbon dioxide from the carboxylic acid group is a common thermal decomposition route for benzoic acids.[9] This would result in the formation of 4-(chloromethyl)-3-methoxytoluene.

-

Dehydrochlorination: The elimination of hydrogen chloride is another plausible pathway, potentially involving the chloromethyl group and an adjacent hydrogen atom on the aromatic ring or from another molecule.

-

Radical Formation: Homolytic cleavage of the C-Cl bond would generate a benzylic radical and a chlorine radical. These highly reactive species can then initiate a cascade of further reactions, including polymerization or the formation of various chlorinated aromatic compounds.[10]

-

Formation of Diaryl Methane Byproducts: The reactivity of the chloromethyl group, especially under acidic conditions that could be generated during decomposition, raises the possibility of intermolecular condensation reactions to form diarylmethane structures.[7]

The following diagram illustrates the potential initial decomposition pathways:

Caption: Potential initial decomposition pathways for this compound.

Recommended Experimental Protocols for Thermal Analysis

To rigorously characterize the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques is recommended. The following protocols are designed to provide a comprehensive understanding of the material's behavior as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an essential technique for determining the onset of decomposition, the temperature ranges of different decomposition stages, and the total mass loss.

Experimental Protocol:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

-

Atmosphere: Conduct the experiment under an inert atmosphere (e.g., nitrogen) with a purge gas flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature of at least 600 °C at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset temperature of decomposition (Tonset), the temperatures of maximum mass loss rate (Tmax), and the residual mass at the end of the experiment. The derivative of the TGA curve (DTG) is particularly useful for identifying distinct decomposition steps.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11][12][13] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.[11][12][13]

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Using a sealed pan is crucial to contain any volatile decomposition products and to prevent sublimation.[14]

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a purge gas flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond its final decomposition point (as determined by TGA) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Analyze the resulting DSC thermogram (heat flow vs. temperature) to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.[14]

The following diagram outlines the general workflow for the thermal analysis of this compound:

Caption: General workflow for the thermal analysis of this compound.

Data Interpretation and Safety Implications

The data obtained from TGA and DSC analyses should be interpreted in conjunction to build a comprehensive thermal stability profile.

| Parameter | Significance |

| Melting Point (from DSC) | Indicates the transition from solid to liquid phase. Decomposition may occur at or near the melting point. |

| Onset of Decomposition (from TGA & DSC) | The temperature at which the material begins to decompose. This is a critical parameter for defining safe handling and processing temperatures. |

| Enthalpy of Decomposition (from DSC) | A measure of the energy released during decomposition. A large exothermic enthalpy suggests a potential for a thermal runaway reaction. |

| Decomposition Profile (from TGA/DTG) | The number of distinct mass loss steps can provide insights into the complexity of the decomposition mechanism. |

Safety Considerations:

-

The potential for the release of corrosive (HCl) and toxic gases during decomposition necessitates that all thermal analyses be conducted in a well-ventilated area, preferably within a fume hood.

-

The possibility of a rapid, exothermic decomposition warrants caution, especially when scaling up reactions involving this compound.

-

The formation of carcinogenic byproducts, such as bis(chloromethyl) ether, although a risk primarily in the synthesis via chloromethylation, should not be entirely ruled out as a potential trace byproduct of decomposition under certain conditions.[7]

Conclusion

A thorough understanding of the thermal stability and decomposition of this compound is paramount for its safe handling and effective use in research and development. While direct experimental data for this specific compound is limited, a systematic approach utilizing established thermoanalytical techniques such as TGA and DSC can provide the necessary insights. By carefully designing experiments based on the principles outlined in this guide, researchers can proactively identify thermal hazards, establish safe operating limits, and ensure the integrity of their chemical processes. The information presented herein serves as a robust starting point for any scientist or engineer working with this valuable chemical intermediate.

References

- 1. This compound | 3641-23-4 | Benchchem [benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. This compound | 3641-23-4 [amp.chemicalbook.com]

- 4. 3641-23-4|this compound|BLD Pharm [bldpharm.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. fishersci.com [fishersci.com]

- 7. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 8. organicreactions.org [organicreactions.org]

- 9. akjournals.com [akjournals.com]

- 10. Formation and decomposition of chloroaromatic compounds in chlorine-containing benzene/oxygen flames - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: 5-(Chloromethyl)-2-methoxybenzoic Acid as a Versatile Linker for Peptide Synthesis

Abstract

This technical guide provides an in-depth exploration of 5-(chloromethyl)-2-methoxybenzoic acid as a linker for solid-phase peptide synthesis (SPPS), tailored for researchers, scientists, and professionals in drug development. The unique architecture of this linker facilitates the synthesis of C-terminal peptide amides, a crucial modification for the biological activity of many therapeutic peptides. This document elucidates the underlying chemical principles, provides detailed, self-validating protocols for its application, and discusses its potential in the burgeoning field of antibody-drug conjugates (ADCs).

Introduction: The Pivotal Role of Linkers in Modern Peptide Science

In the landscape of modern drug discovery, synthetic peptides represent a rapidly expanding therapeutic modality. Solid-phase peptide synthesis (SPPS) is the cornerstone of their production, and the choice of linker—the molecular bridge between the growing peptide chain and the solid support—is a critical determinant of the final product's characteristics. The linker dictates not only the cleavage strategy but also the chemical nature of the peptide's C-terminus.

This compound has emerged as a linker of significant interest, particularly for the synthesis of peptide amides. Many naturally occurring and therapeutically active peptides, such as LHRH and secretin, feature a C-terminal amide, which often enhances their stability and biological function. This linker's design, featuring a chloromethyl group for robust attachment to a resin and an acid-labile benzoic acid moiety for peptide anchoring, is optimized for the production of such peptides.

The Chemistry of this compound Linker

The efficacy of the this compound linker is rooted in its chemical structure. The chloromethyl group provides a reactive handle for immobilization onto aminomethylated solid supports, forming a stable secondary amine linkage. The carboxylic acid of the linker then serves as the anchor point for the first amino acid of the peptide sequence.

A key feature of this linker is the ortho-methoxy group on the benzoic acid ring. This electron-donating group plays a crucial role in modulating the linker's acid lability. During the final cleavage step, the presence of the methoxy group facilitates the cleavage of the peptide from the linker under acidic conditions, such as with trifluoroacetic acid (TFA). This increased acid sensitivity allows for milder cleavage conditions compared to linkers lacking such electron-donating substituents, which is advantageous for the synthesis of peptides containing sensitive amino acid residues.

| Property | Advantage in Peptide Synthesis |

| Chloromethyl Group | Enables stable attachment to aminomethylated resins. |

| Carboxylic Acid | Provides the anchoring point for the first amino acid. |

| Ortho-Methoxy Group | Increases the acid lability of the linker, allowing for milder cleavage conditions. |

| C-Terminal Amide Formation | Facilitates the synthesis of peptides with a C-terminal amide upon cleavage. |

Experimental Protocols

Immobilization of this compound onto Aminomethyl Resin

This protocol details the covalent attachment of the linker to an aminomethylated solid support.

Materials:

-

Aminomethyl polystyrene resin

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

N-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Protocol:

-

Swell the aminomethyl resin in DMF for 1 hour.

-

In a separate vessel, dissolve this compound (2 eq. relative to resin functionalization), HOBt (2 eq.), and DIC (2 eq.) in DMF. Allow this activation mixture to stand for 15 minutes.

-

Add the activated linker solution to the swollen resin and agitate for 4-6 hours at room temperature.

-

Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

-

Dry the resin under vacuum.

Causality Behind Experimental Choices: The use of DIC and HOBt creates a highly reactive O-acylisourea intermediate of the linker's carboxylic acid, which readily reacts with the primary amino groups of the resin to form a stable amide bond. HOBt is included to suppress the formation of a stable N-acylisourea byproduct and minimize racemization.

The Strategic Synthesis of Pharmaceutical Intermediates from 5-(Chloromethyl)-2-methoxybenzoic Acid: A Guide for Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficient and robust construction of complex active pharmaceutical ingredients (APIs). 5-(Chloromethyl)-2-methoxybenzoic acid stands out as a highly versatile and valuable building block. Its bifunctional nature, possessing both a reactive benzylic chloride and a modifiable carboxylic acid, offers medicinal chemists a powerful handle to introduce molecular complexity and build diverse scaffolds. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and robust protocols for the synthesis of key pharmaceutical intermediates. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a set of instructions, but a self-validating system grounded in established chemical principles.

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is primarily dictated by the distinct reactivity of its two functional groups. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and minimizing side-product formation.

The Highly Reactive Benzylic Chloride: A Gateway for Nucleophilic Substitution

The chloromethyl group is the more reactive site, readily undergoing nucleophilic substitution (SN) reactions. The benzylic position of the chlorine atom significantly enhances its reactivity. This is due to the ability of the adjacent benzene ring to stabilize the developing partial positive charge on the benzylic carbon in the transition state of an SN2 reaction, or to stabilize the resulting carbocation in an SN1 pathway.[1][2] For primary benzylic halides such as this, the SN2 mechanism generally predominates, particularly with good nucleophiles and in polar aprotic solvents.[2][3]

Application Note I: Synthesis of Amine Intermediates via N-Alkylation

A frequent and critical transformation in pharmaceutical synthesis is the formation of carbon-nitrogen bonds. The reaction of this compound with primary or secondary amines provides a direct route to valuable amino acid derivatives, which are precursors to a wide range of APIs, including the alpha-1 adrenergic receptor blocker, Tamsulosin.

Causality of Experimental Design:

The choice of base is critical in this N-alkylation. A non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or potassium carbonate is employed to neutralize the hydrochloric acid formed during the reaction.[4] This prevents the protonation of the reactant amine, which would render it non-nucleophilic and halt the reaction. The choice of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile facilitates the SN2 reaction by solvating the cation of the base while leaving the nucleophile relatively free to attack the electrophilic benzylic carbon.

Protocol 1: Synthesis of 5-{[2-(2-Ethoxyphenoxy)ethylamino]methyl}-2-methoxybenzoic Acid

This intermediate is a key precursor for the synthesis of Tamsulosin.

Materials:

-

This compound

-

2-(2-Ethoxyphenoxy)ethylamine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), 2-(2-ethoxyphenoxy)ethylamine (1.1 eq), and anhydrous potassium carbonate (2.5 eq).

-

Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.5 M with respect to the starting benzoic acid derivative.

-

Stir the suspension at room temperature for 15 minutes.

-

Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography on silica gel or by recrystallization.

Application Note II: Synthesis of Ether and Ester Intermediates

The versatility of this compound extends to the formation of ether and ester linkages, which are prevalent in numerous drug molecules.

Protocol 2: Synthesis of 5-(Hydroxymethyl)-2-methoxybenzoic Acid via Hydrolysis

The conversion of the chloromethyl group to a hydroxymethyl group provides a precursor for the synthesis of ethers and esters with enhanced safety, as the highly reactive benzylic chloride is replaced by a less reactive alcohol.

Materials:

-

This compound

-

Sodium Hydroxide (NaOH)

-

Water

-

Hydrochloric Acid (HCl), concentrated

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Dissolve this compound (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq).

-

Heat the solution to 80-90 °C and stir for 2-3 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture in an ice bath.

-

Slowly acidify the solution to pH 2-3 with concentrated hydrochloric acid. A white precipitate should form.

-

Stir the suspension in the ice bath for an additional 30 minutes.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water and dry under vacuum to yield 5-(Hydroxymethyl)-2-methoxybenzoic acid.

Protocol 3: Fischer-Speier Esterification of the Carboxylic Acid Moiety

The carboxylic acid group can be readily esterified under acidic conditions, a reaction known as the Fischer-Speier esterification.[5][6][7] This is an equilibrium-controlled reaction, and to drive it towards the product, an excess of the alcohol is typically used, and the water formed is removed.[5][7]

Materials:

-

This compound

-

Methanol (or other desired alcohol), anhydrous

-

Sulfuric Acid (H₂SO₄), concentrated

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the suspension.

-

Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.

Data Presentation

| Intermediate | Synthetic Method | Key Reagents | Typical Yield | Notes |

| 5-{[2-(2-Ethoxyphenoxy)ethylamino]methyl}-2-methoxybenzoic Acid | N-Alkylation | 2-(2-Ethoxyphenoxy)ethylamine, K₂CO₃ | 75-85% | Key precursor for Tamsulosin. |

| 5-(Hydroxymethyl)-2-methoxybenzoic Acid | Hydrolysis | NaOH, HCl | 80-90% | Versatile intermediate for further functionalization. |

| Methyl 5-(chloromethyl)-2-methoxybenzoate | Fischer-Speier Esterification | Methanol, H₂SO₄ | 85-95% | Protects the carboxylic acid for subsequent reactions. |

Visualization of Synthetic Pathways

Caption: Synthetic routes from this compound.

Safety Considerations

This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reactions should be performed in a well-ventilated fume hood. Benzyl chlorides are lachrymators and potential carcinogens.[8] Safety data sheets (SDS) for all reagents should be consulted prior to use.[9]

Conclusion

This compound is a powerful and versatile starting material in pharmaceutical synthesis. Its dual reactivity allows for the selective and efficient introduction of key functional groups, paving the way for the synthesis of a wide array of complex and medicinally relevant molecules. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to fully harness the synthetic potential of this valuable building block, thereby accelerating the discovery and development of new therapeutics.

References

- 1. Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. Explain. [allen.in]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. quora.com [quora.com]

- 4. benchchem.com [benchchem.com]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 7. scienceinfo.com [scienceinfo.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. METHYL 5-CHLORO-2-METHOXYBENZOATE - Safety Data Sheet [chemicalbook.com]

Application Notes: 5-(Chloromethyl)-2-methoxybenzoic Acid in Medicinal Chemistry

Abstract

5-(Chloromethyl)-2-methoxybenzoic acid (CAS No. 3641-23-4) is a bifunctional organic compound of significant interest in medicinal chemistry. Its unique structure, featuring a reactive benzylic chloride and a carboxylic acid on a substituted benzene ring, positions it as a versatile building block for the synthesis of complex molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this reagent. It outlines its core reactivity, provides validated protocols for its use in common synthetic transformations, and explores its conceptual role in advanced drug modalities like antibody-drug conjugates (ADCs).

Introduction and Core Concepts

This compound is a "privileged scaffold" derivative. The benzoic acid framework is a common motif in numerous approved drugs, capable of engaging in hydrogen bonding and other non-covalent interactions with biological targets.[2] The strategic placement of the methoxy and chloromethyl groups provides two orthogonal points for chemical modification:

-

The Carboxylic Acid (-COOH): This group is a classical handle for forming stable amide bonds, which are fundamental linkages in a vast array of pharmaceuticals. It can be readily activated to react with primary and secondary amines.

-

The Chloromethyl (-CH₂Cl): This group acts as a potent electrophile. The benzylic carbon is highly susceptible to nucleophilic attack (Sₙ2 reaction) by a wide range of nucleophiles (amines, thiols, alcohols), allowing for the stable introduction of diverse side chains and molecular fragments.[3]

This dual reactivity allows for a modular approach to drug design, where one part of a target molecule can be appended via the chloromethyl group and another via the carboxylic acid, making it an ideal linker or core building block.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 3641-23-4 | [1][4][5] |

| Molecular Formula | C₉H₉ClO₃ | [4] |

| Molecular Weight | 200.62 g/mol | [4][] |

| IUPAC Name | This compound | [1][] |

| Boiling Point | 354.6°C at 760 mmHg | [] |

| Storage | 2-8°C, Cool, Dry Place | [5][7] |

| Purity (Typical) | >95-98% | [][7] |

Visualization of Bifunctional Reactivity

The diagram below illustrates the two primary reaction sites on the molecule, enabling its use as a versatile synthetic linker.

Caption: Dual reactivity of this compound.

Application Protocol 1: Sₙ2 Alkylation of Nucleophiles

This protocol details a general procedure for the alkylation of an amine nucleophile using the chloromethyl group. The principle is broadly applicable to other nucleophiles like thiols and alcohols with appropriate modifications to the base and solvent system.

Objective: To synthesize a 5-((alkyl/arylamino)methyl)-2-methoxybenzoic acid intermediate.

Causality Behind Choices:

-

Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF) are excellent polar aprotic solvents for Sₙ2 reactions. They dissolve the reagents and do not interfere with the reaction.

-

Base: Potassium carbonate (K₂CO₃) is a mild inorganic base, sufficient to deprotonate the amine nucleophile (or its protonated form after initial reaction) without causing unwanted side reactions. A stronger base is generally not required and could promote elimination or other pathways.

-

Temperature: Moderate heating (60-80°C) increases the reaction rate to ensure completion within a reasonable timeframe without causing degradation of the starting materials or products.

Step-by-Step Methodology

-

Reagent Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the amine nucleophile (1.0 eq) in acetonitrile (to make a 0.2 M solution).

-

Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Addition of Electrophile: Add this compound (1.1 eq) to the stirring suspension.

-

Reaction: Heat the reaction mixture to 70°C and stir for 6-12 hours.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system would be Dichloromethane:Methanol (9:1). The starting material (chloromethylbenzoic acid) should be consumed, and a new, typically more polar spot corresponding to the product should appear.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic solids (K₂CO₃) and wash the solid cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in water and acidify to pH ~3-4 with 1M HCl. The product should precipitate.

-

-

Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a minimal amount of cold diethyl ether or hexane to remove non-polar impurities. Dry the product under vacuum. If further purification is needed, column chromatography on silica gel can be performed.

Application Protocol 2: Amide Bond Formation

This protocol describes the conversion of the carboxylic acid moiety into an amide. This typically follows the Sₙ2 reaction, but the order can be reversed depending on the synthetic strategy.

Objective: To couple the carboxylic acid group of a 5-(substituted-methyl)-2-methoxybenzoic acid derivative with an amine.

Causality Behind Choices:

-

Acid Activation: Carboxylic acids are not reactive enough to form amides directly with amines. They must first be activated. Conversion to an acid chloride with thionyl chloride (SOCl₂) is a classic, robust method for simple substrates.

-

Solvent: Dichloromethane (DCM) is a common solvent for this reaction as it is inert and easily removed.

-

Base: A tertiary amine base like triethylamine (Et₃N) is added to the subsequent amidation step to act as a proton scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium towards product formation.

Step-by-Step Methodology

-

Acid Chloride Formation:

-

In a dry flask under an inert atmosphere (N₂ or Argon), suspend the benzoic acid derivative (1.0 eq) from Protocol 1 in dichloromethane (DCM, 0.3 M).

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0°C.

-

Allow the mixture to warm to room temperature and then heat to reflux (approx. 40°C) for 2 hours, or until the solid dissolves and gas evolution ceases.

-

Cool the mixture and concentrate under reduced pressure to remove excess SOCl₂ and DCM. The resulting acid chloride is often used directly in the next step.

-

-

Amidation:

-

Dissolve the crude acid chloride in fresh, dry DCM (0.3 M) and cool to 0°C.

-

In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (Et₃N, 1.5 eq) in DCM.

-

Add the amine solution dropwise to the stirred acid chloride solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours.

-

-

Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS until the acid chloride is consumed.

-

Work-up:

-

Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield the final benzamide derivative.

Integrated Synthesis Workflow & Advanced Applications

The true power of this compound lies in its use in multi-step syntheses to create complex molecular architectures.

Workflow Visualization

The following diagram illustrates a sequential synthesis utilizing both reactive handles of the starting material.

Caption: Sequential synthesis workflow using the bifunctional reagent.

Conceptual Application in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies where a cytotoxic payload is linked to an antibody. The linker is a critical component that ensures stability in circulation and controlled release of the drug at the target site. While this specific molecule may not be a complete linker itself, its bifunctional nature makes it an ideal component within a larger linker-payload system.